molecular formula C23H18N2O5S2 B2919580 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900135-37-7

3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B2919580
CAS No.: 900135-37-7
M. Wt: 466.53
InChI Key: RYQDUJPNAJFAMY-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a useful research compound. Its molecular formula is C23H18N2O5S2 and its molecular weight is 466.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research into thiazolidinone and chromen derivatives, closely related to the compound , has demonstrated significant antimicrobial properties. For instance, studies on thiazolidin-4-one derivatives and benzodifuranyl compounds have highlighted their potential as antimicrobial agents, showing effectiveness against a variety of bacterial and fungal strains (Mohamed et al., 2012); (Abu‐Hashem et al., 2020). These findings open avenues for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance.

Photodynamic Therapy and Cancer Treatment

Compounds with chromene derivatives have been explored for their photophysical and photochemical properties, making them candidates for photodynamic therapy (PDT) applications in cancer treatment. The high singlet oxygen quantum yield of some zinc phthalocyanine derivatives indicates their potential effectiveness in Type II PDT mechanisms, which are crucial for inducing cell death in cancerous tissues (Pişkin et al., 2020).

Supramolecular Chemistry

The study of supramolecular structures of thiazolidinone derivatives reveals insights into hydrogen-bonded assemblies that can form dimers, chains, and sheets. These findings have implications for the design of novel materials and nanostructures with specific functionalities (Delgado et al., 2005).

Synthesis of Novel Compounds

The synthesis and characterization of new types of propionamide derivatives, as well as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds, have shown the potential for creating new molecules with significant biological activity. These compounds have been evaluated for their anti-inflammatory and analgesic properties, highlighting the versatility of thiazolidinone and chromene derivatives in medicinal chemistry research (Helal et al., 2013); (Abu‐Hashem et al., 2020).

Properties

IUPAC Name

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S2/c1-29-17-5-3-2-4-14(17)13-19-22(28)25(23(31)32-19)11-10-20(26)24-16-7-8-18-15(12-16)6-9-21(27)30-18/h2-9,12-13H,10-11H2,1H3,(H,24,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQDUJPNAJFAMY-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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